REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]([CH:8]=[O:9])=[C:5]([CH3:7])[N:6]=1.C(=O)([O-])[O-].[K+].[K+].[F:16][C:17]([Si](C)(C)C)([F:19])[F:18]>CN(C)C=O>[CH3:1][C:2]1[S:3][C:4]([CH:8]([OH:9])[C:17]([F:19])([F:18])[F:16])=[C:5]([CH3:7])[N:6]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
CC=1SC(=C(N1)C)C=O
|
Name
|
|
Quantity
|
59 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.376 mL
|
Type
|
reactant
|
Smiles
|
FC(F)(F)[Si](C)(C)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted at room temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
Then, purification by preparative thin-layer chromatography (chloroform/methanol=15/1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC(=C(N1)C)C(C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 335 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |